molecular formula C18H17BrO4S B2914069 S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate CAS No. 882073-27-0

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate

Cat. No. B2914069
CAS RN: 882073-27-0
M. Wt: 409.29
InChI Key: KJVGJXYPZOGMCU-VZUCSPMQSA-N
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Description

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, Bromoestrone sulfonate, and is a derivative of estrone sulfonate. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in various fields of scientific research.

Scientific Research Applications

Surface Functionalization

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate and related compounds have been explored for their applications in the surface functionalization of semiconductor and metal nanoparticles. The compound's structural versatility makes it suitable for modifying the surfaces of various nanoparticles, enhancing their interaction and stability in different environments (Querner et al., 2006).

Polymer Synthesis and Electronic Properties

In the field of polymer science, derivatives similar to S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate have been used as building blocks for conjugated polythiophenes. These polymers exhibit interesting electronic properties which are crucial for applications in electronics and optoelectronics (Gohier et al., 2013).

Electrochromic Applications

The compound and its analogs have been studied for their electrochromic behavior, which is significant for the development of smart windows, displays, and other devices that change color in response to electrical input. This behavior is particularly noted in polymers derived from similar bromophenyl compounds (Osken et al., 2011).

Antioxidant Properties

Research has been conducted on derivatives of S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate for their potential antioxidant properties. These properties are essential in various biomedical applications, particularly in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Copolymer Synthesis

The bromophenyl group in such compounds facilitates the synthesis of novel polythiophenes with specific properties like solubility, thermal stability, and electrochemical characteristics. These properties are significant for applications in materials science (Tapia et al., 2010).

Electrosilylation

Compounds similar to S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate have been investigated for their potential in electrosilylation reactions. These reactions are crucial in organic synthesis, particularly in the modification of organic molecules for various industrial applications (Deffieux et al., 1996).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely participates in the SM coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the compound’s action in the context of SM coupling reactions is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex molecular architectures from simpler building blocks .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the SM coupling reactions are known for their mild and functional group tolerant reaction conditions . Additionally, the compound is likely to be mobile in the environment due to its water solubility . The product is water-soluble and may spread in water systems . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

S-(4-bromophenyl) (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4S/c1-21-15-10-4-12(17(22-2)18(15)23-3)5-11-16(20)24-14-8-6-13(19)7-9-14/h4-11H,1-3H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVGJXYPZOGMCU-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate

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